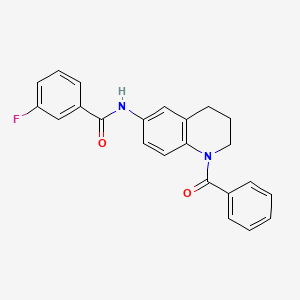

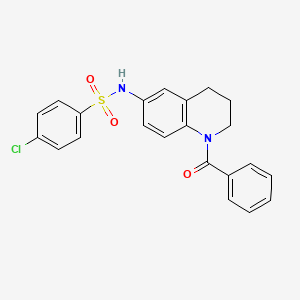

![molecular formula C14H16N4OS B6569160 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide CAS No. 946300-54-5](/img/structure/B6569160.png)

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered privileged pharmacophores in drug design due to their ability to form specific interactions with different target receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the fusion of two pharmaceutically active moieties, triazole and thiadiazine . Various synthetic approaches have been explored, including the transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate .Molecular Structure Analysis

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and involve multiple steps . The specific reactions would depend on the particular derivatives being synthesized.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines would depend on the specific derivative. For example, one derivative, 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride, is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide has been investigated for its potential applications in scientific research. It has been used in studies to identify novel anti-cancer agents and to investigate the effects of certain drugs on cell proliferation and apoptosis. This compound has also been used in studies to investigate the effects of certain drugs on the immune system and to evaluate the toxicity of certain compounds.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

It is known that the compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics . This allows it to bind to various enzymes and receptors, potentially altering their function and leading to its diverse pharmacological effects .

Biochemical Pathways

These could include pathways related to inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its various targets.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide in lab experiments is its low cost and availability. This compound is also relatively easy to synthesize and is non-toxic, making it safe to use in experiments. However, this compound is a small molecule and can be easily metabolized, making it difficult to measure its effects in vivo. Additionally, this compound is not very stable and can degrade over time, making it difficult to store and use in experiments.

Zukünftige Richtungen

There are several potential future directions for research into 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide. These include further investigation into its mechanism of action, its effects on cell proliferation and differentiation, and its potential applications in the treatment of cancer and other diseases. Additionally, further research into the synthesis of this compound and its stability could lead to more efficient and cost-effective methods for its production and use in experiments. Finally, further research into the effects of this compound on the immune system, inflammation, and oxidative stress could lead to new treatments for diseases such as cancer and autoimmune disorders.

Synthesemethoden

3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is synthesized in a two-step process. The first step involves the reaction of this compound with ethyl bromide and a base such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate compound 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}ethoxypropanamide. The second step involves the reaction of the intermediate compound with an amine such as methylamine or ethylamine to produce this compound.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines would depend on the specific derivative. For example, 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-12(8-7-11-5-2-1-3-6-11)15-13-16-17-14-18(13)9-4-10-20-14/h1-3,5-6H,4,7-10H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXINBNGZKPWOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

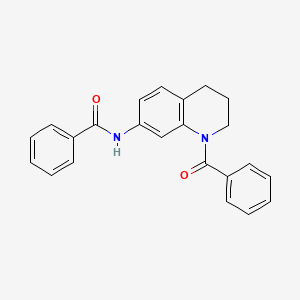

![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)

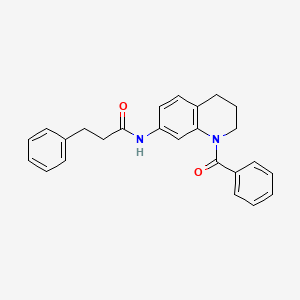

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)

![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)

![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)

![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)